molecular formula C15H20N2O4S B2633040 N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide CAS No. 2418723-07-4

N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide

Cat. No.: B2633040
CAS No.: 2418723-07-4
M. Wt: 324.4
InChI Key: AUZYIRHWNCBBFO-UHFFFAOYSA-N
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Description

N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and an oxirane (epoxide) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride and a base such as triethylamine.

    Attachment of the Oxirane Moiety: The oxirane ring is formed through an epoxidation reaction, often using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Final Coupling: The final step involves coupling the piperidine derivative with the oxirane-2-carboxamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide: shares similarities with other piperidine derivatives and sulfonyl-containing compounds.

    This compound: is similar to compounds such as N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide and other piperidine-based sulfonamides.

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring, a benzenesulfonyl group, and an oxirane moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-15(14-11-21-14)16-10-12-6-8-17(9-7-12)22(19,20)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZYIRHWNCBBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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